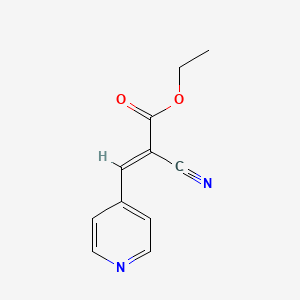
Ethyl 2-cyano-3-(4-pyridinyl)acrylate
カタログ番号 B2359883
CAS番号:
123293-73-2
分子量: 202.213
InChIキー: XLQQQEHSYHZOLQ-JXMROGBWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-(4-pyridinyl)acrylate is a chemical compound with the CAS Number: 123293-73-2. It has a molecular weight of 202.21 and its IUPAC name is ethyl (2E)-2-cyano-3-(4-pyridinyl)-2-propenoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyano-3-(4-pyridinyl)acrylate is 1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 2-cyano-3-(4-pyridinyl)acrylate has a molecular weight of 202.21 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Synthesis and Color Assessment
- A study by Chen and Wang (1995) in "Dyes and Pigments" explored the synthesis of 3-cyano-4-pyrenyl-6-substituted-2-pyridone derivatives using ethyl 2-cyano-3-pyrenyl acrylate. They investigated the fluorescence and color parameters of these compounds (Chen & Wang, 1995).
Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines
- Latif, Rady, and Döupp (2003) in the "Journal of Heterocyclic Chemistry" detailed a process involving ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, leading to the formation of novel pyrazolyl-substituted pyridines (Latif, Rady, & Döupp, 2003).
Fluorescence Behavior Study
- Another study by Chen and Wang (1995) in "Dyes and Pigments" examined the fluorescence behavior of 3-cyano-4-substituted-6-pyrenyl-2-pyridone derivatives synthesized from ethyl 2-cyano-3-substituted acrylates (Chen & Wang, 1995).
Microwave Synthesis Approach
- Marinković et al. (2014) in the "Journal of The Serbian Chemical Society" explored the microwave synthesis of 4-substituted phenyl-6-phenyl-3-cyano-2-pyridones from ethyl 2-cyano-3-(substituted phenyl) acrylates, highlighting a novel synthesis approach (Marinković et al., 2014).
Wittig–SNAr Reactions and Kinase Inhibitors
- Xu et al. (2015) in "Synlett" described a Wittig–SNAr approach using ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and similar compounds, potentially useful as intermediates in aurora 2 kinase inhibitors (Xu et al., 2015).
Synthesis of Ethyl 2-((Alkylamino)(Cyano)Methyl) Acrylates
- Arfaoui and Amri (2009) in "Tetrahedron" discussed the synthesis of ethyl 2-[(alkylamino)(cyano)methyl] acrylates, which could have various applications in chemical synthesis (Arfaoui & Amri, 2009).
Structural and Reactivity Analysis
- Rawat and Singh (2015) in the "Journal of Molecular Structure" performed an experimental and DFT study on a newly synthesized derivative of ethyl 2-cyano-3-(4-pyridinyl)acrylate, focusing on its structural and reactivity characteristics (Rawat & Singh, 2015).
Supramolecular Assembly and Crystal Structure
- Matos et al. (2016) in the "Journal of Molecular Structure" synthesized and analyzed the crystal structure of a Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, providing insights into its supramolecular assembly (Matos et al., 2016).
Pyrimidine Biheterocycles Synthesis
- Singh, Kumar, and Kumar (2011) in "Organic Chemistry: An Indian Journal" used ethyl 2-cyano-3-pyridinyl acrylate for synthesizing biheterocyclic molecules, important for medicinal chemistry (Singh, Kumar, & Kumar, 2011).
Crystal Growth and Characterization
- Kotteswaran, Pandian, and Ramasamy (2017) in "Materials Research Innovations" focused on the growth and characterization of ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate crystals, studying their structural, optical, thermal, and electrical properties (Kotteswaran, Pandian, & Ramasamy, 2017).
Safety And Hazards
特性
IUPAC Name |
ethyl (E)-2-cyano-3-pyridin-4-ylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQQEHSYHZOLQ-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=NC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=NC=C1)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-(4-pyridinyl)acrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

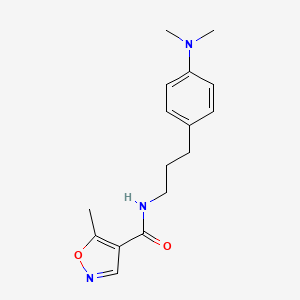
![(2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2359801.png)
![Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359802.png)
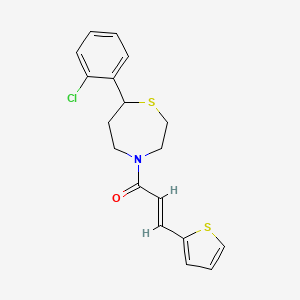
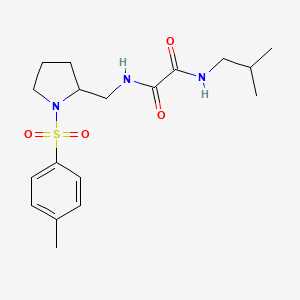
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers](/img/structure/B2359805.png)
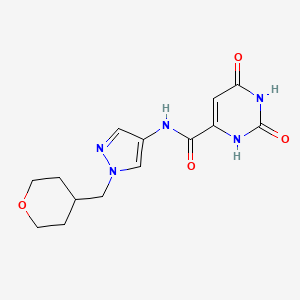
![3-Cyclobutyl-6-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2359812.png)
![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2359814.png)
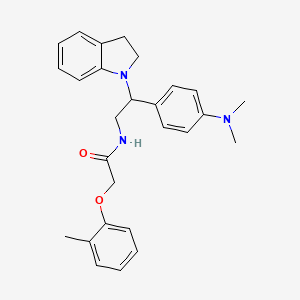
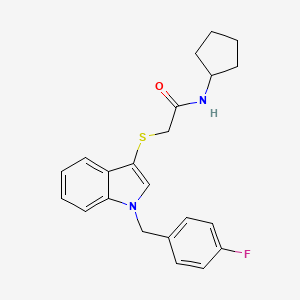

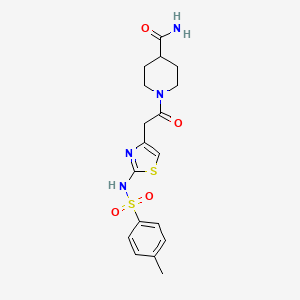
![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359823.png)